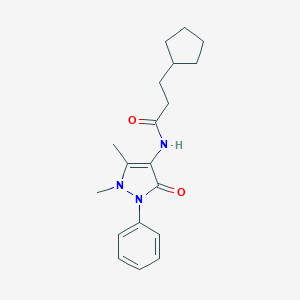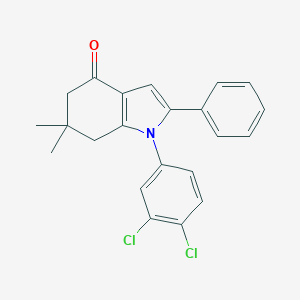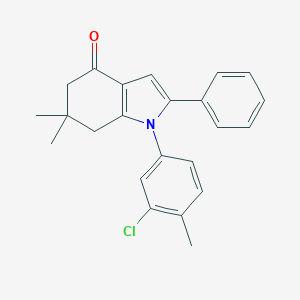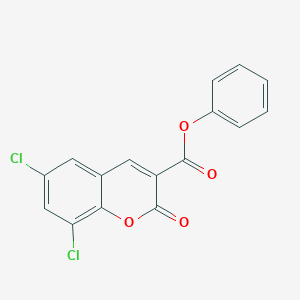![molecular formula C25H17N5O4S B391806 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE](/img/structure/B391806.png)
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrophenyl Hydrazone Moiety: This step involves the reaction of a nitrophenyl hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and furan moieties, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield reduced forms of the nitrophenyl or furan moieties.
Applications De Recherche Scientifique
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
Mécanisme D'action
The mechanism of action of 5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan and nitrophenyl moieties but lacks the quinazolinone core.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound features a furan ring and a nitrophenyl group but has a different core structure.
Uniqueness
5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE is unique due to its combination of a quinazolinone core, a furan ring, and a nitrophenyl hydrazone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C25H17N5O4S |
|---|---|
Poids moléculaire |
483.5g/mol |
Nom IUPAC |
2-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17N5O4S/c31-24-21-8-4-5-9-22(21)27-25(29(24)18-6-2-1-3-7-18)35-23-15-14-20(34-23)16-26-28-17-10-12-19(13-11-17)30(32)33/h1-16,28H/b26-16+ |
Clé InChI |
JITZWFUCMVQDRL-WGOQTCKBSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-nitro-3,5-dimethyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391724.png)


![2-(2-Furyl)-3-{[(5-{5-nitro-2,4-dimethylphenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridine](/img/structure/B391731.png)
![N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide](/img/structure/B391732.png)
![4-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B391734.png)
![4-(4-Nitrophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B391737.png)
![Methyl 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoate](/img/structure/B391738.png)

![4-chloro-N-(2-ethoxyphenyl)-N-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B391741.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dibromo-2-pyridinyl)acetamide](/img/structure/B391742.png)
![7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B391744.png)

